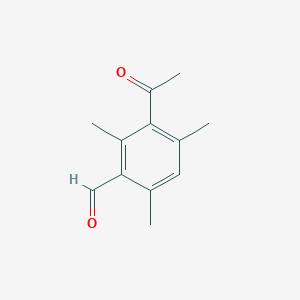

3-Acetyl-2,4,6-trimethylbenzaldehyde

Description

3-Acetyl-2,4,6-trimethylbenzaldehyde (CAS: 88339-43-9) is a substituted benzaldehyde derivative featuring acetyl and methyl functional groups. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The compound’s structure combines aromatic aldehyde reactivity with steric hindrance from the trimethyl and acetyl groups, making it valuable for selective reactions .

Propriétés

IUPAC Name |

3-acetyl-2,4,6-trimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFVIORELMJQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392471 | |

| Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88339-43-9 | |

| Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2,4,6-trimethylbenzaldehyde typically involves the acetylation of 2,4,6-trimethylbenzaldehyde. One common method includes the reaction of 2,4,6-trimethylbenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-Acetyl-2,4,6-trimethylbenzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: 3-Acetyl-2,4,6-trimethylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzaldehyde core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of 3-acetyl-2,4,6-trimethylbenzoic acid.

Reduction: Formation of 3-acetyl-2,4,6-trimethylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

3-Acetyl-2,4,6-trimethylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of fine chemicals, fragrances, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Acetyl-2,4,6-trimethylbenzaldehyde involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the benzaldehyde core can undergo electrophilic aromatic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparaison Avec Des Composés Similaires

Structural and Physico-Chemical Comparisons

The table below compares 3-Acetyl-2,4,6-trimethylbenzaldehyde with four analogs:

Key Observations :

- Molecular Weight : The brominated derivative has the highest molecular weight (227.1 g/mol) due to bromine substitution .

- Functional Groups: While all compounds retain the aldehyde group, substitutions (acetyl, methoxymethyl, bromo, pyridine) dictate reactivity.

- Symmetry : The trimethyl substitution pattern on the benzene ring in all analogs provides steric hindrance, influencing reaction selectivity .

Commercial Availability and Pricing

Research Findings and Industrial Relevance

- Halogenated Derivatives : Bromo and chloro analogs (e.g., CAS 88174-27-0) are pivotal in synthesizing luminescent materials and pharmaceutical intermediates. For example, 3-bromo derivatives react with carbazole units to form photoluminescent compounds .

- Pyridine Analog : Used in coordination chemistry; its electron-deficient pyridine ring stabilizes transition metal complexes .

- Methoxymethyl Derivative : Explored in polymer chemistry for modifying resin properties .

Activité Biologique

3-Acetyl-2,4,6-trimethylbenzaldehyde, a derivative of trimethylbenzaldehyde, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its diverse interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of 3-acetyl-2,4,6-trimethylbenzaldehyde, supported by research findings and case studies.

- Molecular Formula : C11H12O

- Molecular Weight : 172.21 g/mol

- CAS Number : 487-68-3

The compound is a colorless to pale yellow liquid with a characteristic aromatic odor. Its structure includes an acetyl group attached to a trimethyl-substituted benzaldehyde, which enhances its reactivity and biological potential.

Antimicrobial Activity

Research has indicated that 3-acetyl-2,4,6-trimethylbenzaldehyde exhibits significant antimicrobial properties. In studies evaluating various benzaldehyde derivatives, this compound demonstrated notable activity against several bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 0.8 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Acaricidal Activity

In addition to its antimicrobial effects, 3-acetyl-2,4,6-trimethylbenzaldehyde has shown acaricidal properties. A study conducted on various benzaldehyde derivatives found that this compound exhibited significant toxicity against Dermatophagoides spp., common house dust mites known to cause allergic reactions. The results indicated that:

| Compound | Toxicity (μg/cm²) | Relative Toxicity (compared to DEET) |

|---|---|---|

| 3-Acetyl-2,4,6-trimethylbenzaldehyde | 0.12 | 170 times more active than DEET |

These results highlight its potential use in allergy management and pest control .

The biological activity of 3-acetyl-2,4,6-trimethylbenzaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and reproduction.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes of microbes and pests, leading to increased permeability and eventual cell lysis.

- Signal Transduction Modulation : It may interact with cellular signaling pathways that regulate immune responses and inflammation.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various benzaldehyde derivatives against antibiotic-resistant strains of bacteria. The results confirmed that 3-acetyl-2,4,6-trimethylbenzaldehyde not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus, suggesting its potential in treating chronic infections .

Evaluation of Acaricidal Properties

In another study focusing on acaricidal effects, researchers treated Dermatophagoides spp. with varying concentrations of 3-acetyl-2,4,6-trimethylbenzaldehyde. The study concluded that the compound effectively reduced mite populations and alleviated symptoms associated with dust mite allergies in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.